3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c20-15-10-23-17(22)19(15)12-5-7-18(8-6-12)16(21)14-9-11-3-1-2-4-13(11)24-14/h1-4,9,12H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFDQSNFOJJOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzofuran intermediate . Finally, the oxazolidine-2,4-dione structure is formed through a cyclization reaction involving an appropriate diol and a carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the oxazolidine-2,4-dione structure can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like alkyl halides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran moiety can yield quinone derivatives, while reduction of the oxazolidine-2,4-dione structure can produce diols .
Scientific Research Applications
3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The benzofuran moiety can intercalate into DNA, disrupting its function and leading to anti-cancer effects. The piperidine ring can interact with neurotransmitter receptors, potentially leading to neurological effects. The oxazolidine-2,4-dione structure can inhibit enzymes involved in inflammation, providing anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione: Unique due to its combination of benzofuran, piperidine, and oxazolidine-2,4-dione structures.
Benzofuran derivatives: Often used for their anti-cancer and anti-viral properties.
Piperidine derivatives: Commonly used in pharmaceuticals for their neurological effects.
Oxazolidine-2,4-dione derivatives: Known for their anti-inflammatory properties.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with a wide range of biological targets and undergo various chemical reactions. This makes it a versatile compound for research and development in multiple fields .
Biological Activity
The compound 3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione , also known as GSK-2140963, belongs to a class of piperidinyl-substituted oxazolidinediones. This compound has garnered attention for its potential therapeutic applications across various medical fields, including oncology and virology. Its unique structural features contribute to its biological activity, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of the compound is , characterized by an oxazolidine ring fused with a piperidine moiety and a benzofuran carbonyl group. This combination of functional groups is believed to enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂O₃ |
| Molecular Weight | 270.28 g/mol |
| Structure | Structure |
Antiviral Properties
GSK-2140963 exhibits significant antiviral activity against a range of viruses, including:
- Human Cytomegalovirus (HCMV)
- Hepatitis C Virus (HCV)
- Respiratory Syncytial Virus (RSV)
Studies indicate that the compound inhibits viral replication by targeting multiple stages of the viral lifecycle such as entry, fusion, and RNA replication. For instance, in vitro studies demonstrated that GSK-2140963 effectively reduced HCV replication in hepatoma cell lines, showcasing an IC50 value indicative of its potency against viral targets .
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In various studies involving human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer), GSK-2140963 demonstrated notable cytotoxic effects. The compound was shown to induce apoptosis through intrinsic and extrinsic signaling pathways. A comparative analysis revealed that it had lower IC50 values than conventional chemotherapeutics like doxorubicin .
The mechanism through which GSK-2140963 exerts its biological effects involves:
- Inhibition of Viral Enzymes : By binding to viral proteins essential for replication.
- Induction of Apoptosis in Cancer Cells : Through modulation of cell cycle checkpoints and activation of apoptotic pathways.
- Interaction with Cellular Signaling Pathways : Affecting pathways such as PI3K/AKT and MAPK that are crucial for cell survival and proliferation .
Case Studies
Several case studies have been conducted to assess the biological activity of GSK-2140963:
-
HCV Replication Study :
- Objective: Evaluate antiviral efficacy against HCV.
- Results: Demonstrated significant reduction in viral load with an IC50 of approximately 10 µM .
- Cancer Cell Line Analysis :
Q & A
Basic: What are the recommended synthetic routes for preparing 3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione?
Methodological Answer:
The synthesis typically involves coupling a benzofuran-carbonyl-piperidine intermediate with an oxazolidine-dione precursor. A validated approach includes:
- Step 1: React 1-benzofuran-2-carbonyl chloride with 4-piperidinol under basic conditions (e.g., triethylamine in dichloromethane) to form 1-(1-benzofuran-2-carbonyl)piperidin-4-ol .
- Step 2: Condense the intermediate with oxazolidine-2,4-dione derivatives using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous solvents. Purification via column chromatography or recrystallization is critical to achieve >95% purity .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures structural validation and purity assessment:
- IR Spectroscopy: Identify carbonyl stretches (C=O) from the benzofuran (1680–1720 cm⁻¹) and oxazolidine-dione (1750–1780 cm⁻¹) moieties .
- GC-MS/HPLC-MS: Confirm molecular weight (e.g., [M+H]+ peak) and detect impurities. For example, GC-MS can resolve fragmentation patterns indicative of side products like unreacted piperidine intermediates .
- NMR (¹H/¹³C): Assign stereochemistry at the piperidine-4-yl position and verify oxazolidine ring conformation .
Basic: How should this compound be stored to maintain stability?
Methodological Answer:
- Storage Conditions: Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the oxazolidine-dione ring .
- Handling: Avoid exposure to moisture; use anhydrous solvents (e.g., DMF or THF) during experimental workflows. Regularly monitor purity via HPLC if stored for >6 months .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?
Methodological Answer:
- Substituent Variation: Modify the benzofuran ring (e.g., halogenation at position 5) or the piperidine N-acyl group to enhance target binding. For example, fluorination may improve metabolic stability .
- Biological Testing: Screen analogs against relevant targets (e.g., kinases or GPCRs) using in vitro assays. Prioritize compounds with IC50 values <10 µM for further optimization .
Advanced: How should researchers address contradictions in purity data from different analytical methods?
Methodological Answer:
- Cross-Validation: Compare HPLC purity (e.g., 99% by UV detection) with elemental analysis (C, H, N) to detect non-UV-active impurities .
- Thermogravimetric Analysis (TGA): Rule out solvent or moisture residues that may skew mass-based purity assessments .
Advanced: What computational tools can predict the compound's reactivity or metabolic pathways?
Methodological Answer:
- Density Functional Theory (DFT): Model the electron density of the oxazolidine-dione ring to predict sites of nucleophilic attack (e.g., hydrolysis) .
- ADMET Predictors: Use software like Schrödinger’s QikProp to estimate metabolic stability, focusing on cytochrome P450 interactions .
Advanced: How can reaction yields be improved during scale-up synthesis?
Methodological Answer:
- Solvent Optimization: Replace dichloromethane with toluene or acetonitrile to enhance solubility of intermediates at higher concentrations .
- Catalytic Methods: Employ DMAP (4-dimethylaminopyridine) to accelerate acylation steps, reducing reaction time from 24h to 6h .
Advanced: What in vitro models are suitable for evaluating this compound's biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against serine hydrolases or proteases due to the oxazolidine-dione’s electrophilic carbonyl groups .
- Cell-Based Models: Use cancer cell lines (e.g., HeLa or MCF-7) for cytotoxicity screening. Pair with ROS detection assays to identify pro-apoptotic mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
